7-Aminobenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide for Advanced Research
7-Aminobenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 7-Aminobenzo[d]thiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By synthesizing data from analogous structures and established chemical principles, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the scientific rationale behind its unique characteristics.
Molecular Structure and Chemical Identity
7-Aminobenzo[d]thiazole-2-thiol belongs to the benzothiazole class of heterocyclic compounds. The core structure consists of a benzene ring fused to a thiazole ring. The "-2-thiol" designation indicates a sulfhydryl (-SH) group at the second position of the thiazole ring, leading to a thiol-thione tautomerism. The "7-Amino" prefix specifies the location of an amino (-NH2) group on the benzene portion of the molecule.
The presence of the amino group at the 7-position, adjacent to the sulfur atom of the thiazole ring, is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity through inductive and resonance effects.
Tautomerism: It is crucial to recognize that 7-Aminobenzo[d]thiazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by the solvent, pH, and temperature. For clarity, both forms are depicted below.
Fig. 1: Thiol-Thione Tautomerism of 7-Aminobenzo[d]thiazole-2-thiol.
Computed Physicochemical Properties
While experimental data for this specific isomer is scarce, computational models provide valuable estimations. The properties of the parent compound, 2-aminobenzothiazole, are also included for comparison.
| Property | 7-Aminobenzo[d]thiazole-2-thiol (Predicted) | 2-Aminobenzothiazole (Experimental)[1][2][3] |
| Molecular Formula | C7H6N2S2 | C7H6N2S |
| Molecular Weight | 182.26 g/mol | 150.20 g/mol |
| CAS Number | 1196151-34-4[4] | 136-95-8 |
| Melting Point | Not available | 126-129 °C |
| Boiling Point | Not available | 190-195 °C at 0.05 Torr |
| Solubility | Not available | Very slightly soluble in water; freely soluble in alcohol, chloroform, and diethyl ether. |
| pKa | Not available | Not available |
Synthesis Strategies
The synthesis of substituted benzothiazoles is a well-established field in organic chemistry.[5][6] A common and effective method involves the reaction of a substituted 2-aminothiophenol with a source of carbon and sulfur. For 7-Aminobenzo[d]thiazole-2-thiol, a plausible synthetic route would start from 2,3-diaminonitrobenzene.
Proposed Synthetic Workflow
This proposed pathway is based on established benzothiazole synthesis methodologies.[5]
Fig. 2: Proposed synthesis workflow for 7-Aminobenzo[d]thiazole-2-thiol.
Experimental Protocol (Hypothetical)
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Selective Reduction: Selectively reduce one nitro group of 2,3-dinitroaniline using a mild reducing agent like sodium sulfide (Na2S) or sodium hydrosulfide (NaHS) to yield 3-nitro-1,2-phenylenediamine. The choice of reagent is critical to avoid over-reduction.
-
Thiocyanation: The resulting diamine is then subjected to diazotization of one amino group followed by a Sandmeyer-type reaction with potassium thiocyanate (KSCN) to introduce the thiocyanate group, forming 2-amino-3-nitro-1-thiocyanatobenzene.
-
Reductive Cyclization: The final step involves the reduction of the remaining nitro group, which simultaneously triggers an intramolecular cyclization to form the benzothiazole ring. Reagents like tin(II) chloride in hydrochloric acid or sodium dithionite are commonly used for this transformation.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and thiol groups. The three protons on the benzene ring will likely appear as a complex multiplet system. The chemical shifts of the -NH2 and -SH protons will be broad and their position will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom at the C2 position (attached to the thiol and nitrogen) is expected to have a characteristic chemical shift in the range of 165-170 ppm.[7][8]
Infrared (IR) Spectroscopy
Key IR absorption bands anticipated for this molecule include:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
S-H stretching: A weak band around 2550-2600 cm⁻¹ for the thiol group (if present in the thiol tautomer).
-
C=N stretching: A strong absorption around 1610-1630 cm⁻¹ from the thiazole ring.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
Potential Applications and Biological Activity
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12][13][14]
Anticancer Research
Numerous studies have demonstrated the potent anticancer activity of benzothiazole-2-thiol derivatives.[9][10][11] For instance, certain pyridinyl-2-amine linked benzothiazole-2-thiol compounds have shown broad-spectrum inhibitory activities against various human cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[9][10][11] The mechanism of action is often attributed to the induction of apoptosis.[9][10][11] The introduction of the 7-amino group could modulate this activity through altered electronic distribution and hydrogen bonding capabilities, making it a prime candidate for synthesis and evaluation in oncology drug discovery programs.
Antimicrobial and Antifungal Agents
Derivatives of 2-aminobenzothiazole have been investigated for their antimicrobial and antifungal properties.[13][15] The isosteric relationship between sulfhydryl (-SH) and amino (-NH2) groups is a key consideration in designing new antimicrobial agents. While some studies suggest the -SH moiety is crucial for antibacterial activity, the 2-amino analogues have demonstrated promising antifungal activity against various Candida species.[13] The 7-amino isomer represents an unexplored variation that could yield compounds with novel or enhanced antimicrobial profiles.
Safety and Handling
Specific safety data for 7-Aminobenzo[d]thiazole-2-thiol is not available. However, based on the data for related compounds like 2-aminobenzothiazole, appropriate precautions should be taken.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat to prevent skin and eye contact.
-
Toxicology: Related compounds are classified as harmful if swallowed and can cause serious eye irritation.
Conclusion and Future Directions
7-Aminobenzo[d]thiazole-2-thiol is a molecule with significant untapped potential in pharmaceutical and material sciences. While specific experimental data is limited, this guide provides a solid foundation for researchers by extrapolating from well-documented analogues. The proposed synthetic route offers a logical starting point for its preparation, and the anticipated biological activities make it a compelling target for future research, particularly in the development of novel anticancer and antimicrobial agents. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock the full potential of this promising compound.
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![Overall reaction scheme for the synthesis of 7-aminobenzo[d]thiazole-2-thiol.](https://i.imgur.com/83p0y1x.png)
